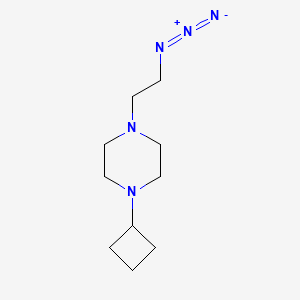

1-(2-Azidoethyl)-4-cyclobutylpiperazine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of azidoethyl compounds often involves the use of azide transfer reagents . For instance, the synthesis of 1-(2-azidoethyl)-6-methoxyisoquinolin-7-ol was achieved via oxidative intramolecular cyclization followed by dehydrogenation with a hypervalent iodine reagent .Molecular Structure Analysis

The molecular structure of azidoethyl compounds can be complex due to the presence of the azide group. The azide group is a linear arrangement of three nitrogen atoms, which can participate in various chemical reactions .Chemical Reactions Analysis

Azidoethyl compounds can undergo a variety of chemical reactions. For example, the oxidative polymerization of the 4-(2-azidoethyl)benzene-1,2-diol-azido analogue of dopamine was triggered by sodium periodate as an oxidant .Physical And Chemical Properties Analysis

The physical and chemical properties of azidoethyl compounds can vary widely. For example, some azidoethyl compounds are stable in water but soluble in organic solvents .Applications De Recherche Scientifique

Synthesis and Chemical Applications

Peptidotriazoles Synthesis : A study reported a regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on a solid phase, producing 1,4-substituted [1,2,3]-triazoles. This method is significant for incorporating azide functionalities (similar to the azido group in 1-(2-Azidoethyl)-4-cyclobutylpiperazine) into peptides, highlighting its utility in synthesizing complex molecules with potential biological activities (Tornøe, Christensen, & Meldal, 2002).

DFT Studies on Cyclobutylpiperazine : Research involving density functional theory (DFT) analyses on 1-cyclobutylpiperazine (a structural component related to the query compound) aimed to understand its molecular vibrations, conformational dynamics, and solvent effects. This study provides insights into the physical and chemical properties of cyclobutylpiperazine derivatives, aiding in the design of new molecules with desired characteristics (Bağlayan, Kaya, Parlak, & Şenyel, 2012).

Biological and Medicinal Chemistry Applications

Photoaffinity Labeling : Utilization of azides for photoaffinity labeling to identify receptor proteins in biological systems. A study using azido-atrazine demonstrated the ability to covalently attach inhibitors to target proteins through UV irradiation, a principle that can extend to studying interactions of azidoethyl-cyclobutylpiperazine derivatives with biological targets (Pfister, Steinback, Gardner, & Arntzen, 1981).

PARP-1 Inhibition for Cancer Therapy : Research on poly(ADP-ribose) polymerase (PARP) inhibitors for cancer treatment described novel compounds, emphasizing the role of cyclobutyl and piperazine derivatives in medicinal chemistry. These inhibitors, including structures with cyclobutylpiperazine units, offer insights into designing new therapeutics based on structural motifs related to 1-(2-Azidoethyl)-4-cyclobutylpiperazine (Menear et al., 2008).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(2-azidoethyl)-4-cyclobutylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N5/c11-13-12-4-5-14-6-8-15(9-7-14)10-2-1-3-10/h10H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWHYORXNOKNMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCN(CC2)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Azidoethyl)-4-cyclobutylpiperazine | |

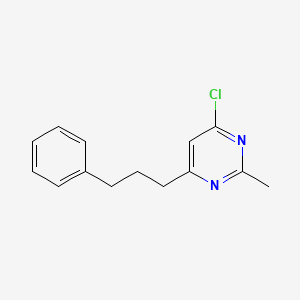

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1491928.png)

![5-benzyl-2,4-dimethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491929.png)

![1-allyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1491931.png)

![3-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1491944.png)

![4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-amine](/img/structure/B1491945.png)